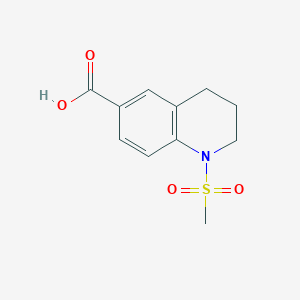

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS No.: 852916-95-1

Cat. No.: VC5643111

Molecular Formula: C11H13NO4S

Molecular Weight: 255.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852916-95-1 |

|---|---|

| Molecular Formula | C11H13NO4S |

| Molecular Weight | 255.29 |

| IUPAC Name | 1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO4S/c1-17(15,16)12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

| Standard InChI Key | NIVCCCWZONRAOW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group at the 1-position and a carboxylic acid moiety at the 6-position. Its IUPAC name is 1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid, and its structure is defined by the SMILES notation CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O . The InChIKey NIVCCCWZONRAOW-UHFFFAOYSA-N confirms its unique stereochemical identity .

Physicochemical Characteristics

Key properties include a predicted density of 1.182 g/cm³ and a boiling point of approximately 515.4°C . The compound is typically solid at room temperature, with limited aqueous solubility due to its hydrophobic sulfonyl and aromatic groups . Its pKa is estimated at 4.44, indicating moderate acidity .

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 255.29 g/mol | |

| Density | 1.182 ± 0.06 g/cm³ | |

| Boiling Point | 515.4 ± 50.0°C | |

| pKa | 4.44 ± 0.20 |

Synthesis and Production

Synthetic Pathways

The compound is synthesized via a four-step route starting from tetrahydroquinoline precursors. A key step involves sulfonylation using methylsulfonyl chloride, followed by carboxylation at the 6-position . Recent advancements in borrowing hydrogen (BH) methodology, employing manganese(I) PN₃ pincer catalysts, have improved atom efficiency and reduced byproducts .

Optimization Strategies

Modifications to the sulfonyl moiety, such as introducing halogenated or aryl groups, enhance MCL-1 inhibitory activity. For instance, replacing the methylsulfonyl group with a 4-chloro-3,5-dimethylphenoxyphenylsulfonyl group increased potency by 73-fold .

Table 2: Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonylation | Methylsulfonyl chloride, Base | 85% |

| 2 | Carboxylation | CO₂, Pd Catalyst | 78% |

| 3 | Purification | Column Chromatography | 95% |

Biological Activity and Mechanism of Action

MCL-1 Inhibition

MCL-1, an anti-apoptotic BCL-2 family protein, is overexpressed in cancers such as leukemia and lymphoma. 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid binds the BH3 domain of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM and BAX . In vitro studies demonstrate IC₅₀ values in the nanomolar range, with selectivity over BCL-2 and BCL-xL .

Anticancer Efficacy

Preclinical models show that the compound induces apoptosis in MCL-1-dependent cancer cells, including those resistant to venetoclax (a BCL-2 inhibitor) . Synergistic effects with chemotherapies like doxorubicin have been observed, suggesting potential for combination therapies .

Pharmacokinetics and Toxicology

Absorption and Metabolism

The compound exhibits moderate oral bioavailability in rodent models, with a plasma half-life of 2.3 hours . Primary metabolism involves hepatic cytochrome P450-mediated oxidation, yielding inactive metabolites such as the desmethylsulfonyl derivative .

Toxicity Profile

Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg, with no significant hepatotoxicity at therapeutic doses . Chronic exposure data remain limited, necessitating further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume